molecular formula C19H17N9O2 B10925033 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925033
M. Wt: 403.4 g/mol
InChI Key: AHGBNKTYYIVZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in cancer cell proliferation .

Preparation Methods

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting with the preparation of the pyrazole and pyrazolopyrimidine intermediates. These intermediates are then subjected to cyclization reactions to form the isoxazolo[5,4-b]pyridine core.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-(1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in inhibiting specific enzymes and pathways in cancer cells.

    Medicine: Potential therapeutic agent for treating various cancers due to its enzyme inhibition properties.

    Industry: Utilized in the development of new pharmaceuticals and chemical probes

Mechanism of Action

The compound exerts its effects by inhibiting cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C19H17N9O2

Molecular Weight

403.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-3-methyl-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H17N9O2/c1-4-28-6-5-13(25-28)14-7-11(15-10(2)26-30-19(15)23-14)18(29)24-16-12-8-22-27(3)17(12)21-9-20-16/h5-9H,4H2,1-3H3,(H,20,21,24,29)

InChI Key

AHGBNKTYYIVZOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=C5C=NN(C5=NC=N4)C

Origin of Product

United States

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